2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include ethoxybenzene, methoxybenzaldehyde, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
- Quinoxaline derivatives
Comparison
Compared to similar compounds, 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile has unique structural features that may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-3-31-18-10-6-16(7-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-14-21(29)15-4-8-17(30-2)9-5-15/h4-11H,3,14H2,1-2H3,(H2,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUPCLZMEBAHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)OC)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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